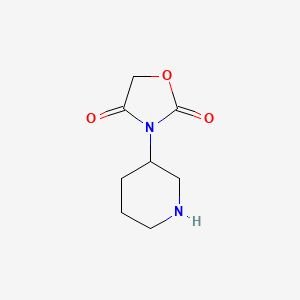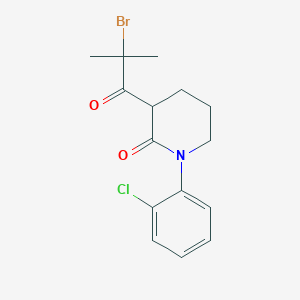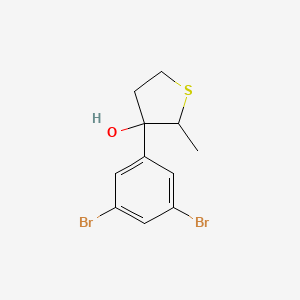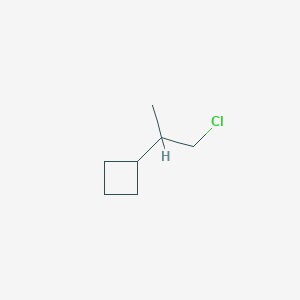
N-(3-methoxy-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-5-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-methoxy-5-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-5-methylphenyl)acetamide typically involves the reaction of 3-methoxy-5-methylaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative reacts with acetic anhydride to form the desired acetamide compound. The reaction can be represented as follows:
3-methoxy-5-methylaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-(3-hydroxy-5-methylphenyl)acetamide.
Reduction: Formation of N-(3-methoxy-5-methylphenyl)amine.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The amide group can form hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(3-methylphenyl)acetamide
- N-(4-methoxyphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)acetamide
Comparison:
- N-(3-methoxy-5-methylphenyl)acetamide has unique structural features, such as the position of the methoxy and methyl groups, which can influence its reactivity and biological activity.
- Compared to N-(3-methylphenyl)acetamide , the presence of the methoxy group in this compound can enhance its solubility and interaction with polar solvents.
- N-(4-methoxyphenyl)acetamide has the methoxy group in a different position, which can affect its steric and electronic properties.
- N-(2-methoxy-5-methylphenyl)acetamide has a similar structure but with the methoxy group in the ortho position, leading to different reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-(3-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-4-9(11-8(2)12)6-10(5-7)13-3/h4-6H,1-3H3,(H,11,12) |
InChI-Schlüssel |
WBTKKSASQDAOSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13195736.png)
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13195737.png)
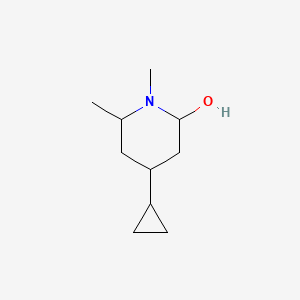
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
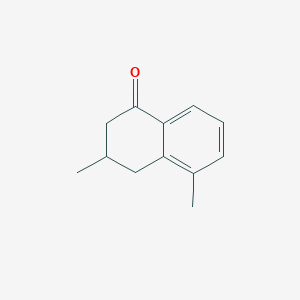
![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)
